

An In-Depth Technical Guide to 11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester

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Compound of Interest

Compound Name: 11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester**, a sesquiterpene lactone of interest for its potential therapeutic properties. This document outlines its chemical identity, biological activities, and associated signaling pathways, supported by available data and experimental insights.

Chemical Identity and Synonyms

11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester is a natural product found in plants of the *Taraxacum* genus, commonly known as dandelions. To ensure clarity and precision in research and documentation, a comprehensive list of its synonyms and identifiers is provided below.

Identifier Type	Identifier
IUPAC Name	[(2R,3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] (3aS,6E,10E,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]uran-6-carboxylate[1]
CAS Number	75911-16-9[2]
Chemical Formula	C21H30O9[2]
Molecular Weight	426.46 g/mol
Synonym 1	11,13-Dihydrotaraxinic acid glucosyl ester[1][3]
Synonym 2	CHEBI:168344[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its development as a therapeutic agent. Below is a summary of the available data for **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester**.

Property	Value	Source
Physical Description	Solid	PubChem
Water Solubility	2.56 g/L (Predicted)	FooDB[3]
logP	0.26 (Predicted)	FooDB[3]
pKa (Strongest Acidic)	11.3 (Predicted)	FooDB[3]
pKa (Strongest Basic)	-3 (Predicted)	FooDB[3]
Hydrogen Bond Donor Count	4 (Predicted)	FooDB[3]
Hydrogen Bond Acceptor Count	7 (Predicted)	FooDB[3]
Rotatable Bond Count	4 (Predicted)	FooDB[3]

Biological Activity and Potential Therapeutic Applications

While specific quantitative data for **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester** is limited in publicly available literature, the biological activities of Taraxacum officinale extracts, rich in this and related sesquiterpene lactones, have been investigated. These studies suggest potential anti-inflammatory, antioxidant, and anticancer properties.[4]

A study on the closely related compound, taraxinic acid β -D-glucopyranosyl ester, has provided significant insights into the potential mechanism of action. This compound was found to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. The activation of this pathway by taraxinic acid β -D-glucopyranosyl ester suggests that **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester** may also possess antioxidant and anti-inflammatory properties through a similar mechanism.

Below is a diagram illustrating the proposed Nrf2 signaling pathway that may be activated by this class of compounds.

Proposed Nrf2 signaling pathway activation.

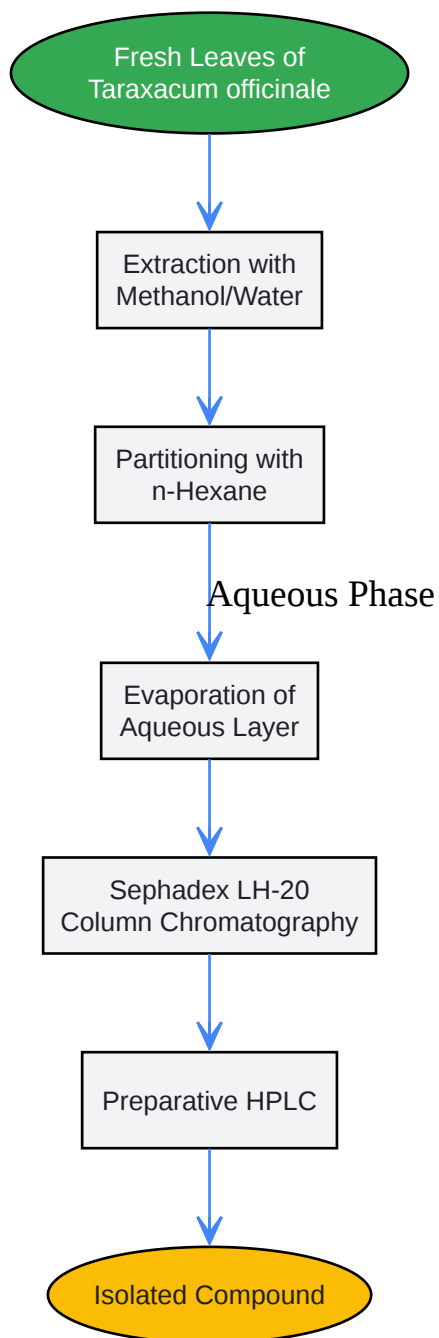
Experimental Protocols

Detailed experimental protocols for the isolation and biological testing of **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester** are not extensively reported. However, a protocol for the isolation of the related taraxinic acid β -D-glucopyranosyl ester from Taraxacum officinale leaves provides a valuable reference.

Isolation of Taraxinic Acid β -D-glucopyranosyl Ester (Reference Protocol)

This protocol, adapted from a study on a closely related compound, can serve as a methodological basis for the isolation of **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl**

ester.



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Reference workflow for sesquiterpene lactone isolation.

Methodology:

- Extraction: Fresh plant material is extracted with a methanol/water solvent system.

- **Partitioning:** The resulting extract is partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
- **Concentration:** The aqueous layer is concentrated under reduced pressure.
- **Initial Purification:** The concentrated extract is subjected to column chromatography, for instance, using Sephadex LH-20, to achieve initial separation.
- **Final Purification:** Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure substance.

Note: The specific mobile phases and gradients for chromatography would need to be optimized for the isolation of **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester**.

Future Directions

The information available on **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester** suggests it is a compound of interest for further investigation. Future research should focus on:

- **Quantitative Biological Assays:** Performing in vitro and in vivo studies to determine specific IC50 values for its anti-inflammatory, antioxidant, and anticancer activities.
- **Mechanism of Action Studies:** Elucidating the precise molecular targets and signaling pathways modulated by this compound.
- **Pharmacokinetic and Pharmacodynamic Profiling:** Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a drug candidate.
- **Total Synthesis:** Developing a synthetic route to enable the production of larger quantities for extensive testing and potential clinical development.

This technical guide provides a foundational understanding of **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester** based on the current scientific literature. As research progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge.

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